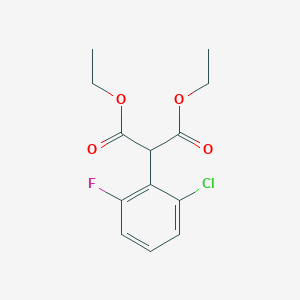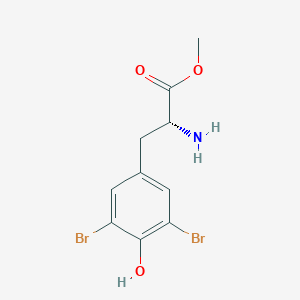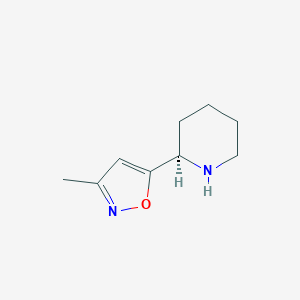
Diethyl 2-(2-chloro-6-fluorophenyl)malonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds like Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves a multi-step process. For instance, Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is synthesized from 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% (Xiong et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives is often analyzed using techniques like X-ray diffraction, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
Diethyl malonate derivatives undergo various chemical reactions, including nucleophilic substitution and phase-transfer catalysis. These reactions lead to the formation of different products, which are essential for synthesizing various compounds (Mossini et al., 1979).
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Drug Intermediates
Diethyl 2-(2-chloro-6-fluorophenyl)malonate is utilized in the synthesis of small molecule anticancer drugs. It acts as an important intermediate for developing targeted inhibitors that influence cancer cell growth and promote apoptosis. Its derivatives are key components in several kinase inhibitors used in cancer therapy (Xiong et al., 2018).
Role in Electrophilic Amination Reactions
This compound is involved in amination reactions with Grignard reagents, producing N-alkylation products. These are subsequently converted into valuable chemical compounds like N-alkyl-p-anisidines, demonstrating its versatility in organic synthesis (Niwa et al., 2002).
Heterocyclic Chemistry Applications
It also plays a significant role in the synthesis of heterocyclic compounds, showcasing high reactivity towards various reagents. This leads to the creation of diverse heterocyclic sulfone systems, indicating its potential in the development of new chemical entities (Elkholy, 2008).
Utilization in Cyclocondensation Reactions
The compound is used in cyclocondensation reactions to form six-membered heterocycles. It demonstrates the ability to react with 1,3-dinucleophiles, indicating its use in complex chemical syntheses (Stadlbauer et al., 2001).
Supramolecular Assembly Formation
Diethyl 2-(2-chloro-6-fluorophenyl)malonate derivatives contribute to supramolecular assembly formation, assisted by non-covalent interactions. This highlights its significance in molecular conformation studies and the development of advanced materials (Shaik et al., 2019).
Safety And Hazards
While specific safety data for Diethyl 2-(2-chloro-6-fluorophenyl)malonate is not available in the search results, similar compounds such as Diethyl malonate are classified as combustible liquids . Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTSAIIWPRPCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382191 | |
| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |
CAS RN |
190521-88-1 | |
| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)










